molecular formula C20H15N3O3S B3964965 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B3964965
M. Wt: 377.4 g/mol
InChI Key: ZWVDHDZYXWLCMP-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound featuring a pyrrolidine-2,3-dione core with various substituents, including hydroxy, thiophenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a thiophenyl aldehyde with a pyrrolidine-2,3-dione derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, sodium borohydride can reduce the carbonyl groups to alcohols.

    Substitution: The thiophenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups leads to the formation of alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is unique due to its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

4-hydroxy-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-18(15-6-3-9-27-15)16-17(14-5-2-8-22-11-14)23(20(26)19(16)25)12-13-4-1-7-21-10-13/h1-11,17,25H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVDHDZYXWLCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Reactant of Route 3
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Reactant of Route 4
Reactant of Route 4
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Reactant of Route 5
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

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